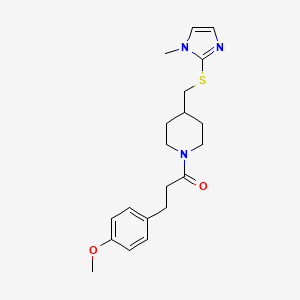

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-22-14-11-21-20(22)26-15-17-9-12-23(13-10-17)19(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,11,14,17H,5,8-10,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZXKJMWBHVWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Methoxyphenyl Intermediate: Starting with 4-methoxybenzaldehyde, a series of reactions such as reduction and halogenation can be used to prepare the methoxyphenyl intermediate.

Imidazole Ring Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction involving 1-methylimidazole and a suitable leaving group.

Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction, often involving a precursor such as a dihaloalkane.

Final Coupling: The final step involves coupling the methoxyphenyl intermediate with the imidazole-piperidine intermediate under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol or a quinone derivative.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, derivatives containing imidazole and piperidine rings have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. These compounds often act by disrupting bacterial cell membranes or inhibiting vital enzymatic processes within the bacteria .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. Studies suggest that modifications in the piperidine ring can enhance cytotoxicity against cancer cell lines. The introduction of electron-donating groups at specific positions on the aromatic rings has been linked to increased antiproliferative activity, indicating a structure-activity relationship that could be further explored .

Neurological Effects

Given the presence of the imidazole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. The modulation of serotonin receptors by such compounds could offer therapeutic avenues for treating mood disorders .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the compound's potential applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()

- Structural Differences :

- The target compound uses a piperidine-thioether-imidazole chain, whereas the compared compound has a chalcone (α,β-unsaturated ketone) backbone with a direct imidazole-phenyl linkage.

- The methoxyphenyl group in the target vs. a methylphenyl group in the chalcone derivative.

- Functional Implications :

Comparison with 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one ()

- Structural Differences :

- The compared compound is a simple aliphatic ketone with a chlorophenyl group, lacking heterocycles like imidazole or piperidine.

- Functional Implications :

Comparison with Piperazine-Based Analogues ()

- Structural Differences :

- Functional Implications :

Comparison with Complex Heterocyclic Systems ()

- Structural Differences: ’s compound contains pyrido-pyrimidinone and thiazolidinone moieties, while ’s patent example includes benzimidazole and trifluoromethyl groups.

- Functional Implications: Trifluoromethyl groups () improve metabolic stability and lipophilicity compared to the target’s methoxyphenyl. The pyrido-pyrimidinone system () may offer rigid binding conformations, unlike the flexible thioether linker in the target .

Key Research Findings

Piperidine vs. Piperazine : The target’s piperidine ring may offer better CNS penetration than piperazine-based analogues due to reduced polarity .

Thioether Stability : The thioether linkage in the target compound likely enhances oxidative stability compared to thioesters or disulfides in other compounds .

Methoxyphenyl vs. Chlorophenyl : The electron-donating methoxy group could improve antioxidant activity relative to electron-withdrawing chloro-substituted analogues .

Synthetic Complexity : The target’s synthesis requires selective thioether formation, which may pose challenges compared to simpler ketone intermediates (e.g., ) .

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of various functional groups that contribute to its biological activity. The structure includes a methoxyphenyl group, an imidazole moiety, and a piperidine ring, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Initial studies suggest that it may act as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The compound has shown selectivity for D3 receptor-mediated pathways, promoting β-arrestin translocation and G protein activation .

2. Antitumor Activity

Research has indicated that derivatives of similar structural frameworks exhibit significant antitumor properties. For instance, compounds with thiazole or imidazole rings have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups like methoxy enhances the antitumor efficacy by improving interactions with cellular targets .

3. Anticonvulsant Properties

In related studies, compounds containing similar moieties have been evaluated for their anticonvulsant activity. A notable example includes thiazole-based compounds that exhibited significant protection against seizures in animal models . The incorporation of the methoxyphenyl group may contribute to enhancing this activity through increased lipophilicity and receptor affinity.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.